molecular formula C13H15N3O2 B11735717 2-{[(1,5-dimethyl-1H-pyrazol-4-yl)amino]methyl}benzoic acid

2-{[(1,5-dimethyl-1H-pyrazol-4-yl)amino]methyl}benzoic acid

Katalognummer: B11735717
Molekulargewicht: 245.28 g/mol
InChI-Schlüssel: ZIAHVYUKPCSSFL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{[(1,5-dimethyl-1H-pyrazol-4-yl)amino]methyl}benzoic acid is a compound that features a benzoic acid moiety linked to a pyrazole ring via an aminomethyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(1,5-dimethyl-1H-pyrazol-4-yl)amino]methyl}benzoic acid typically involves the reaction of 1,5-dimethyl-1H-pyrazole with formaldehyde and 4-aminobenzoic acid. The reaction is carried out in a solvent such as acetonitrile at room temperature for several days, resulting in the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-{[(1,5-dimethyl-1H-pyrazol-4-yl)amino]methyl}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Conditions vary depending on the substituent, but common reagents include halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

2-{[(1,5-dimethyl-1H-pyrazol-4-yl)amino]methyl}benzoic acid has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-{[(1,5-dimethyl-1H-pyrazol-4-yl)amino]methyl}benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3,5-dimethyl-1H-pyrazole: A related compound with similar structural features.

    4-aminobenzoic acid: Shares the benzoic acid moiety.

    1,5-dimethyl-1H-pyrazole-4-carboxylic acid: Another compound with a pyrazole ring and carboxylic acid group.

Uniqueness

2-{[(1,5-dimethyl-1H-pyrazol-4-yl)amino]methyl}benzoic acid is unique due to its specific combination of a pyrazole ring and benzoic acid moiety linked via an aminomethyl group. This structure imparts distinct chemical and biological properties, making it valuable for various applications .

Eigenschaften

Molekularformel

C13H15N3O2

Molekulargewicht

245.28 g/mol

IUPAC-Name

2-[[(1,5-dimethylpyrazol-4-yl)amino]methyl]benzoic acid

InChI

InChI=1S/C13H15N3O2/c1-9-12(8-15-16(9)2)14-7-10-5-3-4-6-11(10)13(17)18/h3-6,8,14H,7H2,1-2H3,(H,17,18)

InChI-Schlüssel

ZIAHVYUKPCSSFL-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=NN1C)NCC2=CC=CC=C2C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.